molecular formula C18H15NO2 B3594753 N-(2-benzylphenyl)furan-2-carboxamide

N-(2-benzylphenyl)furan-2-carboxamide

Cat. No.: B3594753
M. Wt: 277.3 g/mol
InChI Key: KXUWKEZDPLNDGR-UHFFFAOYSA-N
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Description

N-(2-benzylphenyl)furan-2-carboxamide is a chemical compound of interest in medicinal chemistry and pharmacological research, designed for laboratory use. This product is provided for Research Use Only and is not intended for diagnostic or therapeutic applications. The core structure of this compound combines a furan-2-carboxamide moiety with a biphenyl scaffold, both of which are significant in drug discovery. Furan-2-carboxamide derivatives are recognized as privileged structures in the development of novel therapeutic agents. Specifically, compounds featuring this motif have demonstrated potent activity as microtubule-stabilizing agents , inducing mitotic arrest and apoptosis in cancer cells, making them a promising avenue for anticancer research . Furthermore, synthetic furan-2-carboxamide derivatives have been shown to activate the Nrf2/ARE signaling pathway , a key regulator of cellular defense against oxidative stress, highlighting their potential value in chemoprevention and cytoprotection studies . The structural flexibility of the furan-2-carboxamide core allows for extensive structure-activity relationship (SAR) studies, enabling researchers to optimize properties like receptor-binding affinity and lipophilicity . Researchers can utilize this compound as a key intermediate or building block for synthesizing more complex molecules, or as a reference standard in biological screening assays targeting oncology, cytoprotection, and neurodegenerative diseases.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(2-benzylphenyl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NO2/c20-18(17-11-6-12-21-17)19-16-10-5-4-9-15(16)13-14-7-2-1-3-8-14/h1-12H,13H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXUWKEZDPLNDGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=CC=CC=C2NC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Spectroscopic and Crystallographic Elucidation of N 2 Benzylphenyl Furan 2 Carboxamide Structure

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Conformational Analysis

While specific experimental NMR data for N-(2-nitrophenyl)furan-2-carboxamide is not available in the cited literature, the expected spectral features can be predicted based on its known structure. NMR spectroscopy remains the cornerstone for elucidating the solution-state structure of organic molecules.

Proton Nuclear Magnetic Resonance (¹H NMR) Data Interpretation

The ¹H NMR spectrum is anticipated to show distinct signals for each unique proton environment. For N-(2-nitrophenyl)furan-2-carboxamide, this would include:

Amide Proton (N-H): A single, relatively broad signal in the downfield region, typically >8 ppm. Its chemical shift can be sensitive to solvent and concentration.

Aromatic Protons (Nitrophenyl Ring): Four signals corresponding to the four protons on the disubstituted benzene (B151609) ring. Due to the ortho-nitro group, these protons would appear as complex multiplets, likely in the range of 7.5-8.5 ppm.

Aromatic Protons (Furan Ring): Three distinct signals for the furan (B31954) protons. The proton adjacent to the ring oxygen (H5) would likely be the most downfield, followed by the proton adjacent to the carboxamide group (H3), and the H4 proton, appearing in the approximate range of 6.5-8.0 ppm.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Chemical Shifts and Assignments

The ¹³C NMR spectrum is expected to display 11 unique signals, corresponding to each carbon atom in the asymmetric molecule.

Carbonyl Carbon (C=O): A signal in the highly downfield region, typically between 155-165 ppm for an amide.

Aromatic Carbons: The ten carbons of the furan and nitrophenyl rings would appear in the aromatic region (approx. 110-150 ppm). The carbon attached to the nitro group (C-NO₂) and the furan carbons attached to the oxygen (C2, C5) are expected to be the most downfield within this range.

Two-Dimensional (2D) NMR Techniques (e.g., HSQC, HMBC) for Connectivity

To unambiguously assign the proton and carbon signals, 2D NMR experiments are indispensable.

HSQC (Heteronuclear Single Quantum Coherence): This experiment would correlate each proton signal with the signal of the carbon atom to which it is directly bonded, confirming the C-H connections in both the furan and phenyl rings.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Vibrational spectroscopy confirms the presence of key functional groups. The infrared (IR) spectrum for N-(2-nitrophenyl)furan-2-carboxamide has been reported and provides clear evidence for its constituent parts. nih.goviucr.org

Key absorption bands observed in the IR spectrum are indicative of the compound's structure. nih.goviucr.org A strong absorption at 1679.05 cm⁻¹ is characteristic of the amide C=O stretching vibration. nih.goviucr.org The N-H stretch of the secondary amide is observed at 3310.91 cm⁻¹. nih.goviucr.org Furthermore, characteristic bands for the nitro group (-NO₂) are present at 1594.47 cm⁻¹ and 1504.96 cm⁻¹. nih.goviucr.org Aromatic C-H stretching is also noted at 3127.48 cm⁻¹. nih.goviucr.org

While an experimental Raman spectrum has not been reported, it would provide complementary information, particularly for symmetric vibrations and the carbon skeleton, which are often weak in the IR spectrum.

Table 1: Experimental Infrared (IR) Spectroscopy Data for N-(2-nitrophenyl)furan-2-carboxamide. nih.goviucr.org

Wavenumber (cm⁻¹)Assignment
3310.91Amide N-H Stretch
3127.48Aromatic C-H Stretch
1679.05Amide C=O Stretch (Amide I)
1594.47Asymmetric -NO₂ Stretch
1504.96Symmetric -NO₂ Stretch

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Validation

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the elemental composition of a molecule by measuring its mass with extremely high accuracy. Although experimental HRMS data for N-(2-nitrophenyl)furan-2-carboxamide is not found in the reviewed literature, its molecular formula is known to be C₁₁H₈N₂O₄. nih.gov

HRMS analysis would be expected to show a molecular ion peak corresponding to the calculated monoisotopic mass of 232.0484 Da. The confirmation of this mass to within a few parts per million (ppm) of the theoretical value would unequivocally validate the molecular formula C₁₁H₈N₂O₄.

Single-Crystal X-ray Diffraction for Solid-State Molecular Architecture and Intermolecular Interactions

The most definitive structural information comes from single-crystal X-ray diffraction, which provides a precise three-dimensional map of the atoms in the solid state. The crystal structure of N-(2-nitrophenyl)furan-2-carboxamide has been determined and reported in detail. nih.goviucr.orgnih.gov

The compound crystallizes in the monoclinic space group P2₁/c. nih.goviucr.org The central amide fragment connecting the two rings adopts an essentially planar, trans conformation. nih.gov However, the molecule as a whole is not planar. nih.gov The benzene and furan rings are rotated relative to the central amide plane by 2.68 (5)° and 7.03 (4)°, respectively. nih.goviucr.org This results in a dihedral angle of 9.71 (5)° between the mean planes of the two aromatic rings. nih.gov

Furthermore, the nitro group is twisted out of the plane of the benzene ring to which it is attached by 10.15 (5)°. nih.goviucr.org This rotation is influenced by a relatively strong intramolecular interaction between the amide proton and an oxygen atom of the nitro group. nih.gov In the crystal lattice, molecules are linked by weak C-H···O hydrogen bonds, forming one-dimensional helical chains that propagate along the organicchemistrydata.org crystallographic axis. nih.gov

Table 2: Crystallographic Data for N-(2-nitrophenyl)furan-2-carboxamide. nih.goviucr.org

ParameterValue
Molecular FormulaC₁₁H₈N₂O₄
Molecular Weight232.19 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)7.0380 (5)
b (Å)12.8072 (9)
c (Å)11.3701 (9)
β (°)97.819 (6)
Volume (ų)1015.34 (13)
Z (molecules/unit cell)4
Temperature (K)123

Computational and Theoretical Studies on N 2 Benzylphenyl Furan 2 Carboxamide

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Properties and Conformational Landscapes

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the intrinsic properties of molecules like N-(2-benzylphenyl)furan-2-carboxamide. These methods can elucidate the molecule's electronic structure and conformational possibilities.

For analogous furan-2-carboxamide derivatives, DFT has been used to determine the most stable geometric conformations. researchgate.net This involves calculating the potential energy surface of the molecule by systematically rotating its flexible bonds, such as the amide bond and the bonds connecting the ring systems. The results of these calculations can identify the lowest energy conformers, which are the most likely shapes the molecule will adopt. For instance, studies on N-(2-nitrophenyl)furan-2-carboxamide have detailed the planarity of the central carboxamide fragment and the dihedral angles between the furan (B31954) and phenyl rings. nih.govnih.gov

Furthermore, DFT calculations provide insights into the electronic properties of the molecule. Key parameters that are often calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and stability. A smaller energy gap generally suggests higher reactivity. These calculations can also map the electron density distribution, highlighting regions of the molecule that are electron-rich or electron-poor, which is vital for understanding intermolecular interactions. researchgate.net

Table 1: Representative Data from Quantum Chemical Calculations on Furan-2-Carboxamide Analogs

ParameterTypical Calculated Value RangeSignificance
HOMO Energy-6.0 to -7.5 eVIndicates electron-donating ability.
LUMO Energy-1.5 to -2.5 eVIndicates electron-accepting ability.
HOMO-LUMO Gap4.0 to 5.5 eVRelates to chemical reactivity and stability.
Dipole Moment2.0 to 5.0 DebyeInfluences solubility and intermolecular forces.

Note: The values in this table are illustrative and based on published data for structurally similar furan-2-carboxamide derivatives, not this compound itself.

Molecular Docking Simulations for Ligand-Target Binding Pose Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is fundamental in drug discovery for screening virtual libraries of compounds against a biological target.

In the context of this compound, molecular docking could be employed to predict its binding mode within the active site of a target protein. This has been successfully applied to other furan-2-carboxamide derivatives to identify potential biological targets and understand their mechanism of action. bohrium.comnih.gov For example, docking studies on furan-2-carboxamides have suggested their potential as inhibitors of enzymes like urease and acetylcholinesterase, with the calculations helping to validate experimental findings. bohrium.com

The process involves generating a three-dimensional structure of the ligand and placing it in various orientations and conformations within the binding site of the receptor. A scoring function is then used to estimate the binding affinity for each pose, with the lowest energy poses considered the most likely binding modes. These simulations can reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, that stabilize the ligand-receptor complex. researchgate.netnih.gov For instance, docking of furan-2-carboxamides into the LasR protein of Pseudomonas aeruginosa has identified critical hydrogen bonds that contribute to their activity. nih.govresearchgate.net

Table 2: Illustrative Molecular Docking Results for a Hypothetical Furan-2-Carboxamide Ligand

Target ProteinPredicted Binding Affinity (kcal/mol)Key Interacting ResiduesTypes of Interactions
Protein Kinase A-8.5Val123, Leu173, Thr183Hydrogen Bond, Hydrophobic
Cyclooxygenase-2-7.9Arg120, Tyr355, Ser530Hydrogen Bond, Pi-Alkyl
HIV-1 Reverse Transcriptase-9.2Lys101, Tyr181, Tyr188Pi-Stacking, Hydrophobic

Note: This table presents hypothetical data to illustrate the typical output of a molecular docking study.

Molecular Dynamics Simulations for Dynamic Behavior and Interaction Stability

While molecular docking provides a static snapshot of the ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movement of atoms and molecules over time. This allows for the assessment of the stability of the predicted binding pose and provides a more realistic representation of the biological system.

For a flexible molecule like this compound, MD simulations would be particularly insightful. These simulations have been performed on related systems, such as poly(benzyl phenyl ether) dendrimers, to understand their conformational dynamics. uct.ac.zaacs.org An MD simulation would typically start with the best-docked pose of the ligand in the receptor's binding site, submerged in a simulated aqueous environment. The simulation then calculates the forces between atoms and their resulting motions over a set period, often nanoseconds to microseconds.

Prediction of Physicochemical Descriptors Influencing Molecular Interactions

Computational methods are frequently used to predict the physicochemical properties of a molecule that influence its behavior in biological systems, often referred to as ADME (Absorption, Distribution, Metabolism, and Excretion) properties. nih.gov While explicit values are excluded here, the types of descriptors that can be calculated for this compound are numerous and informative.

These descriptors can be broadly categorized into electronic, steric, and hydrophobic properties. Electronic descriptors, derived from quantum chemical calculations, include parameters like partial atomic charges and dipole moment, which influence polar interactions. Steric descriptors, such as molecular weight, volume, and surface area, relate to the size and shape of the molecule and can affect how it fits into a binding site. Hydrophobic descriptors, most notably the partition coefficient (logP), predict how the molecule distributes between a lipid and an aqueous environment, which is crucial for membrane permeability.

Software packages are available that can predict a wide range of these descriptors, helping to build a "drug-like" profile for a compound. mdpi.com These predictions are instrumental in the early stages of drug discovery for filtering large libraries of compounds and prioritizing those with favorable physicochemical profiles for further investigation. escholarship.org The prediction of these properties for various carboxamide derivatives has been shown to be a valuable tool in assessing their potential as therapeutic agents. researchgate.net

Investigation of Biological Activities and Underlying Molecular Mechanisms of N 2 Benzylphenyl Furan 2 Carboxamide Analogues

Enzyme Inhibition Studies of N-(2-benzylphenyl)furan-2-carboxamide and its Derivatives

Despite targeted searches for the enzyme inhibition profile of this compound, no specific experimental data was found for this compound or its close analogues across the following categories. The subsequent sections detail the findings for structurally related, but distinct, chemical classes.

Kinase Inhibition Profiles (e.g., VEGFR-2, general kinase inhibition)

There is no available research in the public domain that details the kinase inhibition profile, including any activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), for this compound. Research into VEGFR-2 inhibition has primarily focused on other heterocyclic scaffolds such as furopyrimidines, thienopyrimidines, and various benzimidazole (B57391) derivatives. While some furan-containing compounds have been investigated as potential anticancer agents, specific data on the kinase inhibitory activity of this compound is absent from the current body of scientific literature.

Topoisomerase Inhibition Assays and Mechanisms

No studies reporting the evaluation of this compound or its derivatives as topoisomerase inhibitors were identified. The field of topoisomerase inhibition is populated with various chemical entities, including certain N-2-(phenylamino) benzamide (B126) derivatives which have been shown to act as dual inhibitors of COX-2 and Topoisomerase I. nih.gov Additionally, anthracyclines and their derivatives are well-documented as Topoisomerase II poisons. nih.gov However, the furan-2-carboxamide scaffold with an N-(2-benzylphenyl) substitution has not been explored in this context.

Cholinesterase (Acetylcholinesterase, Butyrylcholinesterase) Inhibition Studies

The investigation into cholinesterase inhibitors has explored various carboxamide-containing compounds. For instance, a series of benzofuran-2-carboxamide-N-benzyl pyridinium (B92312) halide derivatives have been synthesized and identified as potent butyrylcholinesterase inhibitors, with some compounds exhibiting IC50 values in the low micromolar to nanomolar range. nih.gov Similarly, novel N-benzylpiperidine carboxamide derivatives have been developed as acetylcholinesterase inhibitors. nih.govresearch-nexus.netresearchgate.net Another study focused on (S)-N-Benzyl-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamide derivatives as multi-target inhibitors of both monoamine oxidase and cholinesterase. mdpi.com However, no such studies have been published for this compound.

Tyrosinase Inhibition Mechanisms

The scientific literature contains reports on various classes of tyrosinase inhibitors. For example, (E)-1-(furan-2-yl)prop-2-en-1-one derivatives, which are structurally distinct from the target compound, have shown potent tyrosinase inhibitory activity. nih.gov Substituted N-benzylbenzamides have also been investigated as a class of depigmentation agents with tyrosinase inhibitory effects. doi.org Furthermore, research has been conducted on isopropylquinazolinones and other phenolic compounds as tyrosinase inhibitors. nih.govmdpi.com There is, however, a clear absence of data regarding the tyrosinase inhibition potential of this compound.

Inducible Nitric Oxide Synthase (iNOS) Inhibition Research

Research into the inhibition of inducible nitric oxide synthase (iNOS) has led to the discovery of various small molecule inhibitors, such as certain benzimidazole-coumarin hybrids. nih.gov These compounds have been evaluated for their ability to suppress NO production. At present, there are no published studies investigating the iNOS inhibitory activity of this compound or its analogues.

Protease Inhibition Investigation

Some research into the biological activities of furan-2-carboxamides has touched upon protease inhibition. A study on a diverse collection of furan-2-carboxamides found that certain derivatives could reduce protease production in Pseudomonas aeruginosa as part of their antibiofilm activity. nih.gov Additionally, derivatives of 2-(furan-2-ylmethylene)hydrazine-1-carbothioamide have been identified as inhibitors of the SARS-CoV-2 main protease. nih.gov Nevertheless, specific studies detailing the protease inhibition profile of this compound are not available.

Receptor Modulation and Binding Affinity Research

Analogues of this compound have been investigated for their ability to bind to and modulate the activity of several important G protein-coupled receptors (GPCRs) and other receptor types. This research is crucial for understanding their therapeutic potential and for the development of selective ligands.

The adenosine (B11128) receptors, particularly the A1 and A2A subtypes, are significant targets in medicinal chemistry for conditions like Parkinson's disease and for neuroprotection. nih.govwikipedia.org While direct studies on this compound are limited, research into structurally related compounds provides insight. The furan (B31954) moiety is a component of known adenosine receptor antagonists; for instance, ZM241385 (4-[2-[7-amino-2-(2-furyl)-1,2,4-triazolo[1,5-a] researchgate.netnih.govutripoli.edu.lytriazin- 5-yl-amino]ethyl]phenol) is a well-characterized A2A receptor antagonist. acs.org

Furthermore, medicinal chemistry efforts have identified dual antagonists for A1 and A2A receptors, which could offer synergistic benefits for motor-related disorders. nih.gov For example, a series of 2-aminopyridines, including a derivative with a 4-(5-methylfuran-2-yl) group, have been identified as dual A1/A2A adenosine receptor (AR) antagonists. nih.gov The development of selective A2A antagonists is an active area of research for non-dopaminergic treatments for Parkinson's disease and for potential applications in cancer immunotherapy. nih.govacs.org The inclusion of an aryl group, such as the benzylphenyl group in the title compound, is a common feature in various adenosine receptor ligands, suggesting that this class of compounds warrants investigation for adenosine receptor activity. nih.gov

Sigma receptors (σ1 and σ2) are unique binding sites in the body, implicated in a range of neurological functions and overexpressed in various tumor cell lines. nih.govnih.gov Analogues of this compound, specifically those based on a benzofuran-2-carboxamide (B1298429) scaffold, have been synthesized and shown to be potent and selective ligands for sigma receptors. researchgate.netnih.gov

These compounds typically feature a basic alkylamine group flanked by two hydrophobic regions, a structure consistent with known sigma-1 receptor ligands. researchgate.net Structure-activity relationship (SAR) studies on a series of 3-methyl-N-phenyl-N-(3-(piperidin-1-yl)propyl)benzofuran-2-carboxamides revealed that substitutions on the benzofuran (B130515) ring significantly impact both affinity and selectivity. researchgate.net For instance, the presence of methoxy (B1213986) groups at the C-5 and C-6 positions led to high selectivity for the σ1 receptor over the σ2 receptor. researchgate.netnih.gov Removal of these methoxy groups increased affinity for both receptor subtypes but diminished selectivity. researchgate.net

Below is a table summarizing the binding affinities (Ki) and selectivity of representative benzofuran-2-carboxamide analogues for sigma-1 and sigma-2 receptors.

Table 1: Sigma Receptor (σ1, σ2) Binding Affinities of Benzofuran-2-carboxamide Analogues

Compound Substituents on Benzofuran Ring σ1 Ki (nM) σ2 Ki (nM) Selectivity (σ2/σ1)
KSCM-1 5-OCH₃, 6-OCH₃ 27.5 528 19.2
KSCM-5 None 7.8 16 2.1
KSCM-11 6-OCH₃ 34 41 1.2

Data sourced from a study on 3-methyl-N-phenyl-N-(3-(piperidin-1-yl)propyl)benzofuran-2-carboxamides. researchgate.net

The urotensin-II (U-II) receptor (UT) is a GPCR that, when activated by its ligand U-II, mediates potent vasoconstriction and is implicated in the pathophysiology of cardiovascular diseases like heart failure. nih.govnih.govmdpi.com Consequently, UT receptor antagonists are of significant therapeutic interest.

The furan-2-carboxamide scaffold is a key structural element in a class of potent U-II receptor antagonists. nih.govnih.gov Systematic structure-activity relationship (SAR) investigations of 5-aryl-furan-2-carboxamide derivatives have led to the discovery of highly potent antagonists. nih.gov These studies explored various substituents on the C-5 aryl group of the furan ring.

One particularly potent compound identified was a 3,4-difluorophenyl analogue, which demonstrated significant UT antagonist activity with a low nanomolar IC50 value. nih.gov

Table 2: Urotensin-II (UT) Receptor Antagonist Activity of a 5-Aryl-Furan-2-Carboxamide Analogue

Compound Structure UT IC50 (nM)
1y 5-(3,4-difluorophenyl)furan-2-carboxamide derivative 6

Data sourced from a study on 5-aryl-furan-2-carboxamide derivatives. nih.gov

The identification of such potent antagonists highlights the importance of the furan-2-carboxamide core in designing ligands that modulate the urotensinergic system. nih.govnih.govnih.gov

Cellular Pathway Perturbation by this compound Derivatives (In vitro)

Beyond receptor binding, the biological activity of these compounds is defined by their ability to interfere with intracellular signaling cascades, ultimately affecting cell fate and function.

Chronic inflammation is a key driver of many diseases, and the nuclear factor-kappa B (NF-κB) signaling pathway is a central regulator of the inflammatory response. nih.gov Compounds that can inhibit NF-κB are considered to have significant anti-inflammatory potential.

Research has shown that some N-substituted benzamides possess anti-inflammatory properties through the inhibition of NF-κB. ijabbr.com The broader class of furan derivatives has also been recognized for its anti-inflammatory effects. nih.govutripoli.edu.lyresearchgate.net These effects are often linked to the antioxidant properties of the furan ring and their ability to regulate various signaling pathways, including the mitogen-activated protein kinase (MAPK) pathway. nih.govijabbr.com While direct evidence for this compound is not available, the documented anti-inflammatory activity of both the N-substituted benzamide and the furan nucleus suggests that analogues from this class could modulate inflammatory pathways like NF-κB. nih.govijabbr.comnih.gov

Apoptosis, or programmed cell death, is a critical process for removing damaged or unwanted cells. The intrinsic, or mitochondrial, pathway of apoptosis is a key mechanism targeted by many anticancer agents. nih.govsigmaaldrich.com This pathway involves the release of cytochrome c from the mitochondria, which subsequently activates a cascade of cysteine proteases known as caspases. ijabbr.comsigmaaldrich.com

Studies on N-substituted benzamides have demonstrated their ability to induce apoptosis in cancer cell lines. ijabbr.comresearchgate.net The mechanism involves the activation of the initiator caspase-9, which is a hallmark of the mitochondrial pathway. ijabbr.comresearchgate.net This activation of caspase-9 leads to the subsequent activation of executioner caspases, such as caspase-3, which carry out the dismantling of the cell. The process is also characterized by the cleavage of substrates like poly(ADP-ribose) polymerase (PARP) by activated caspase-3 and -7. researchgate.net

Research on a novel furan-2-carboxamide derivative showed it could induce G2/M cell cycle arrest and potentiate apoptosis. nih.gov Further studies on related derivatives confirmed the activation of the caspase cascade, with time-dependent increases in the cleaved (active) forms of caspase-9, caspase-3, and caspase-7, along with PARP cleavage. researchgate.net The overexpression of the anti-apoptotic protein Bcl-2 has been shown to inhibit apoptosis induced by these compounds, further cementing the involvement of the mitochondrial pathway. ijabbr.comnih.gov


Cell Viability and Proliferation Modulation in Cell Lines (In vitro context)

The in vitro effects of this compound analogues on the viability and proliferation of various cancer cell lines have been a significant area of investigation. These studies aim to elucidate the cytotoxic potential and the anti-proliferative mechanisms of this class of compounds. Research has demonstrated that certain structural modifications to the furan-2-carboxamide core can lead to potent anti-cancer activity.

A study on a series of carbamothioyl-furan-2-carboxamide derivatives revealed significant anti-cancer potential against hepatocellular carcinoma (HepG2 and Huh-7) and breast cancer (MCF-7) cell lines. mdpi.comnih.gov The anti-proliferative effects were evaluated using the MTT assay, which measures cell viability. The results indicated that the nature and position of substituents on the phenyl ring play a crucial role in the cytotoxic activity of these compounds. nih.gov

For instance, the compound N-(p-tolylcarbamothioyl)furan-2-carboxamide demonstrated the highest anti-cancer activity against hepatocellular carcinoma cells, with a cell viability of 33.29% at a concentration of 20 μg/mL. mdpi.comnih.govnih.gov In the same study, the presence of a nitro group on the phenyl ring also influenced the anti-cancer potential. The ortho-nitro substituted derivative, N-(2-nitrophenylcarbamothioyl)furan-2-carboxamide, was found to be the most active among the nitro-substituted analogues, showing significant reductions in cell viability across the tested cell lines. nih.gov The study compared the efficacy of these compounds to doxorubicin, a standard chemotherapy drug. mdpi.comnih.gov

The following table summarizes the in vitro anti-cancer activity of selected carbamothioyl-furan-2-carboxamide derivatives against various human cancer cell lines.

CompoundCell LineConcentration (μg/mL)Cell Viability (%)
N-(p-tolylcarbamothioyl)furan-2-carboxamideHepatocellular Carcinoma2033.29
N-(2-nitrophenylcarbamothioyl)furan-2-carboxamideHepG22035.01
N-(2-nitrophenylcarbamothioyl)furan-2-carboxamideHuh-72048.32
N-(2-nitrophenylcarbamothioyl)furan-2-carboxamideMCF-72043.96
N-(m-nitrophenylcarbamothioyl)furan-2-carboxamideHepG22037.31
N-(m-nitrophenylcarbamothioyl)furan-2-carboxamideHuh-72055.45
N-(m-nitrophenylcarbamothioyl)furan-2-carboxamideMCF-72049.21
N-(p-nitrophenylcarbamothioyl)furan-2-carboxamideHepG22041.29
N-(p-nitrophenylcarbamothioyl)furan-2-carboxamideHuh-72065.33
N-(p-nitrophenylcarbamothioyl)furan-2-carboxamideMCF-72053.87

Further research into other furan-2-carboxamide derivatives has identified their potential as microtubule stabilizing agents, a mechanism that can induce mitotic arrest and lead to apoptosis in cancer cells. nih.gov One such novel furan-2-carboxamide based small molecule, referred to as SH09, exhibited potent anti-proliferative activity against a panel of cancer cells, with IC₅₀ values ranging from 4 µM to 8 µM. nih.gov This indicates that the compound effectively inhibits cell growth at micromolar concentrations.

Another study focused on the cytotoxic effects of different furan-based derivatives on the MCF-7 breast cancer cell line and the non-cancerous MCF-10a breast cell line. mdpi.com This research is particularly important for assessing the selectivity of the compounds for cancer cells over normal cells. Two compounds, designated as compound 4 and compound 7 in the study, showed significant anticancer activity against the MCF-7 cell line with IC₅₀ values of 4.06 µM and 2.96 µM, respectively. mdpi.com These findings highlight the potent and selective nature of these furan derivatives.

The table below presents the IC₅₀ values of selected furan-2-carboxamide analogues against various cancer cell lines.

CompoundCell LineIC₅₀ (µM)
SH09Various Cancer Cells4 - 8
Compound 4MCF-74.06
Compound 7MCF-72.96

Structure Activity Relationship Sar Investigations for N 2 Benzylphenyl Furan 2 Carboxamide Derivatives

Systematic Analysis of Substituent Effects on Furan (B31954) Ring Modifications

The furan ring is a common motif in bioactive compounds and its substitution pattern is a critical determinant of activity. orientjchem.org In the context of furan-2-carboxamides, modifications at the 5-position of the furan ring have been systematically studied to enhance biological efficacy.

Research into a series of 5-aryl-furan-2-carboxamide derivatives as urotensin-II (UT) receptor antagonists has shown that the nature of the aryl substituent at the C-5 position significantly impacts inhibitory potency. nih.gov A systematic investigation led to the discovery that incorporating a 3,4-difluorophenyl group at this position resulted in a highly potent UT antagonist with an IC₅₀ value of 6 nM. nih.gov This suggests that electron-withdrawing groups on the C-5 aryl substituent are favorable for this specific biological target. The study highlights the importance of the electronic and steric properties of substituents on the furan ring for optimizing receptor binding. nih.gov

While direct modifications on the furan ring of N-(2-benzylphenyl)furan-2-carboxamide are not extensively documented, SAR studies on related benzofuran-2-carboxamides offer valuable insights. Benzofurans, which feature a furan ring fused to a benzene (B151609) ring, are also prominent scaffolds in medicinal chemistry. nih.govmdpi.com In these systems, substitutions on the furan part of the scaffold have been shown to be crucial for cytotoxic activity. nih.gov For instance, in a series of 7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamide derivatives, substitutions at the R2 and R3 positions of the benzofuran (B130515) moiety were found to be important for neuroprotective action against excitotoxic damage. researchgate.net Specifically, a methyl group at the R2 position conferred the most potent activity. researchgate.net

These findings collectively suggest that the periphery of the furan ring in furan-2-carboxamide scaffolds is a key area for chemical modification to tune biological activity.

Table 1: Effect of C-5 Aryl Substitution on Furan-2-Carboxamide Activity (Urotensin-II Receptor Antagonism)

Compound ID C-5 Substituent IC₅₀ (nM) Source
1y 3,4-difluorophenyl 6 nih.gov
Reference Unsubstituted/Other Higher values nih.gov

This table illustrates the significant potency enhancement achieved by specific substitutions on the furan ring, as demonstrated in a series of urotensin-II receptor antagonists.

Exploration of Substitutions on the Benzylphenyl Moiety

The N-(2-benzylphenyl) group is a large, lipophilic moiety that plays a significant role in receptor recognition and binding. Modifications to both the benzyl (B1604629) and phenyl rings can dramatically alter a compound's pharmacological profile.

SAR studies on analogous N-benzyl-containing scaffolds provide a framework for understanding potential modifications. For example, in a series of N-benzyl-2-phenylpyrimidin-4-amine derivatives designed as USP1/UAF1 deubiquitinase inhibitors, substitutions on the N-benzyl ring were explored. nih.gov These studies, which led to the identification of potent nanomolar inhibitors, demonstrated that the electronic and steric nature of substituents on the benzyl group could be fine-tuned to improve inhibitory activity and cellular effects. nih.gov

Similarly, research on N-benzyl-N-(X-2-hydroxybenzyl)-N'-phenylureas and thioureas as potential EGFR and HER-2 kinase inhibitors revealed critical SAR insights. researchgate.net The position and nature of substituents on the benzyl rings were found to be crucial for inhibitory activity. One thiourea (B124793) derivative with specific substitutions demonstrated significant EGFR and HER-2 inhibitory activity, with IC₅₀ values of 0.08 µM and 0.35 µM, respectively. researchgate.net This underscores the sensitivity of biological activity to the substitution pattern on benzyl groups.

In another relevant study on (S)-N-benzyl-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamide derivatives, various substituents on the N-benzyl group were evaluated for their inhibitory activity against monoamine oxidases (MAO). nih.gov A para-fluoro substituent on the benzyl ring resulted in the highest inhibitory activity against MAO-A, indicating a preference for small, electron-withdrawing groups at that position. nih.gov

Table 2: Influence of Benzyl Ring Substitution on Biological Activity in Analogous Scaffolds

Scaffold Class Substituent (Position) Target Activity Source
N-benzyl-2-phenylpyrimidin-4-amines Various USP1/UAF1 Nanomolar Inhibition nih.gov
N-benzyl-N-…-phenylthioureas 5-chloro-2-hydroxy EGFR/HER-2 IC₅₀ = 0.08 µM (EGFR) researchgate.net
(S)-N-benzyl-1-phenyl…carboxamides para-Fluoro MAO-A IC₅₀ = 1.38 µM nih.gov

This table summarizes SAR findings from related N-benzyl compounds, suggesting that similar modifications to the benzylphenyl moiety of this compound could modulate its activity.

Impact of Linker Variations on Biological Efficacy and Selectivity

The amide bond (-CO-NH-) serves as the linker connecting the furan and benzylphenyl moieties. This linker is not merely a spacer; its chemical nature, rigidity, and hydrogen-bonding capacity are pivotal for biological activity. Modifying or replacing the amide linker with bioisosteres is a common strategy to improve metabolic stability, alter solubility, and optimize binding interactions.

A diversity-oriented synthesis approach was used to create a collection of furan-2-carboxamides where the linker was varied. nih.gov This study, which aimed to develop antibiofilm agents, replaced the standard amide with carbohydrazide (B1668358) (-CO-NH-NH-CO-) and triazole linkers. The results showed that these linker variations had a significant impact on activity against P. aeruginosa biofilms, with a carbohydrazide derivative showing the most remarkable inhibition (58%). nih.gov Molecular docking studies suggested that the carbohydrazide linker allowed the molecule to adopt a binding mode similar to related natural products. nih.gov

Another study involved converting the urea (B33335) linkage in benzoylphenylureas, a known class of inhibitors, to a semicarbazide (B1199961) and replacing the aniline (B41778) portion with a 5-phenyl-2-furoyl group. mdpi.com This modification of the linker region from a urea to a semicarbazide resulted in compounds with significant insecticidal and anticancer activities. mdpi.com This demonstrates that even subtle changes to the linker's core structure can switch or enhance biological effects.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Design

QSAR modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov For derivatives of this compound, QSAR models can be invaluable for predicting the activity of unsynthesized analogs, thereby guiding medicinal chemistry efforts and saving resources.

The development of a QSAR model involves calculating a set of molecular descriptors for each compound in a training set. nih.gov These descriptors quantify various physicochemical properties, such as:

Electronic properties: Partial charges, dipole moment, HOMO/LUMO energies.

Steric properties: Molecular volume, surface area, shape indices.

Hydrophobicity: LogP (partition coefficient).

Topological indices: Descriptors that describe molecular branching and connectivity.

Once calculated, these descriptors are correlated with the measured biological activity (e.g., IC₅₀) using statistical methods like multiple linear regression (MLR) or partial least squares (PLS). researchgate.net

For instance, 3D-QSAR studies on N-substituted benzimidazole (B57391) derived carboxamides have successfully generated models to explore which molecular properties have the highest influence on antioxidative activity. nih.gov Similarly, QSAR models for nitrogen heterocycles as N-Myristoyltransferase inhibitors identified key molecular descriptors, such as solvent-accessible surface area and the absolute surface area of carbon atoms, as important features for future optimization. nih.gov The statistical robustness of these models is typically validated through internal (cross-validation) and external validation techniques to ensure their predictive power. nih.gov

A hypothetical QSAR model for this compound derivatives would allow researchers to screen a virtual library of compounds, prioritizing the synthesis of those predicted to have the highest potency and most favorable drug-like properties.

Exploration of N 2 Benzylphenyl Furan 2 Carboxamide in Advanced Materials Science

Utilization as a Building Block in Conductive Polymer Synthesis

In theory, the furan (B31954) ring in N-(2-benzylphenyl)furan-2-carboxamide could potentially be polymerized. However, the bulky non-conductive N-(2-benzylphenyl) substituent would likely present significant steric hindrance, making polymerization challenging. Furthermore, such large side groups could disrupt the planarity and π-orbital overlap between monomer units in a polymer chain, which is crucial for charge transport and, therefore, conductivity.

For context, research in furan-based polymers for electronic applications has explored materials like poly(furan-vinylene) and copolymers of furan with other heterocycles, such as thiophene or pyrrole. The goal of these studies is often to fine-tune the electronic and physical properties of the resulting polymers. The incorporation of specific side chains is a common strategy to enhance solubility or introduce other functionalities, but there is no evidence to suggest that the 2-benzylphenyl group has been considered for this purpose in conductive polymer research.

Potential Applications in Electronic Devices and Sensors

Given the lack of research into conductive polymers derived from this compound, there is no documented exploration of its applications in electronic devices or sensors. The potential of a material in these areas is contingent on its electronic properties, such as conductivity, charge mobility, and stability, none of which have been reported for polymers of this specific compound.

Hypothetically, if a conductive polymer incorporating this compound could be synthesized, its large, aromatic side groups might influence its properties in several ways:

Solubility and Processing: The benzylphenyl group could enhance the solubility of the polymer in organic solvents, which is a significant advantage for the fabrication of thin films for electronic devices using solution-based techniques like spin-coating or inkjet printing.

Sensing Capabilities: The aromatic rings and the amide group could potentially act as recognition sites for specific analytes, suggesting a possible, though entirely speculative, application in chemical sensors. The interaction of an analyte with these functional groups could modulate the polymer's conductivity, forming the basis of a sensing mechanism.

It is important to reiterate that these are theoretical considerations based on the chemical structure of the compound. Without experimental data or computational studies on the electronic properties of this compound or its potential polymers, any discussion of its applications in electronic devices and sensors remains speculative.

Future Research Directions and Unexplored Avenues for N 2 Benzylphenyl Furan 2 Carboxamide

Integration of Advanced Proteomics and Metabolomics for Comprehensive Mechanism Elucidation

To understand the full biological impact of N-(2-benzylphenyl)furan-2-carboxamide, a deep dive into its mechanism of action is essential. The integration of high-throughput proteomics and metabolomics offers an unbiased approach to identify the molecular pathways it modulates. nih.govrevespcardiol.orgrevespcardiol.org

Future research should employ quantitative proteomics techniques, such as "shotgun proteomics" using mass spectrometry, to map the global protein expression changes in cells treated with the compound. revespcardiol.org This could reveal direct binding partners or downstream effects on protein networks. For instance, given that some furan-2-carboxamide derivatives act as microtubule stabilizing agents, proteomics could confirm interactions with tubulin and identify effects on associated regulatory proteins, leading to the observed mitotic arrest and apoptosis in cancer cells. nih.govscispace.com

Simultaneously, metabolomics would provide a snapshot of the changes in small-molecule metabolites, offering insights into the compound's impact on cellular energy and biosynthesis. mdpi.comnih.gov If the compound induces cell cycle arrest, metabolomics could uncover shifts in pathways like glycolysis or the TCA cycle that are linked to cellular proliferation. mdpi.com Combining these 'omics' datasets can build a comprehensive regulatory network map, elucidating how this compound exerts its biological effects and potentially uncovering novel mechanisms of action. nih.govmdpi.com

Development of Novel Bioconjugation Strategies for Target Validation

Identifying the specific protein or proteins that this compound interacts with is crucial for validating it as a potential therapeutic agent. Bioconjugation provides a powerful set of tools for this purpose by chemically linking the compound to a probe for detection or capture.

A promising future direction involves designing and synthesizing derivatives of this compound that incorporate a tag for affinity purification. This would involve strategically adding a linker and a high-affinity handle, such as biotin, to a position on the molecule that does not interfere with its biological activity. These tagged molecules could then be used in pull-down assays with cell lysates to "fish out" and identify binding partners via mass spectrometry.

Another advanced strategy is photoaffinity labeling. This would involve incorporating a photoreactive group (e.g., a diazirine or benzophenone) into the structure of this compound. Upon exposure to UV light, this group becomes highly reactive and forms a covalent bond with any nearby interacting proteins, permanently tagging the target. This technique provides a more robust method for identifying direct and specific interactions within a complex biological system.

Green Chemistry Approaches in the Synthesis of Furan-2-carboxamides

The advancement of this compound and its analogs from laboratory-scale research to potential industrial production necessitates the development of sustainable and environmentally friendly synthetic methods. Traditional amide synthesis often involves the use of furan-2-carbonyl chloride, which can be hazardous and generate stoichiometric waste. mdpi.commdpi.com

Future research should focus on applying green chemistry principles to the synthesis. This includes exploring catalytic, solvent-free, and energy-efficient reactions. For example, direct condensation of 2-furoic acid with 2-aminodiphenylmethane using a non-toxic, recyclable catalyst would be a significant improvement over chloride-based routes. Microwave-assisted organic synthesis (MAOS) is another avenue that can dramatically reduce reaction times and energy consumption, as demonstrated in the synthesis of related benzofuran-2-carboxamides. researchgate.netnih.gov A scalable route for producing a key precursor, furan-2,5-dicarboxylic acid, from inedible biomass using CO2 has been developed, showcasing a high-yield, green approach that could be adapted for other furan-based starting materials. rsc.org

Below is a comparative table outlining a conventional versus a proposed green synthesis approach.

MetricConventional Synthesis (Acid Chloride Route)Proposed Green Synthesis (Catalytic Condensation)
Starting MaterialsFuran-2-carbonyl chloride, 2-Aminodiphenylmethane, Triethylamine (B128534) (base)2-Furoic acid, 2-Aminodiphenylmethane
SolventDichloromethane (B109758) (chlorinated solvent)Minimal or no solvent (solvent-free) or a green solvent (e.g., ethanol)
ByproductsTriethylammonium chloride (salt waste)Water
Energy InputStirring at room temperature or refluxMicrowave irradiation (potentially lower overall energy) or thermal heating
Atom EconomyLower due to stoichiometric base and formation of salt byproductHigher, as water is the only byproduct

Machine Learning and Artificial Intelligence in Predictive Design and Synthesis

The exploration of the chemical space around this compound can be vastly accelerated by integrating machine learning (ML) and artificial intelligence (AI). These computational tools can predict the properties of novel molecules, prioritize synthetic efforts, and even design new compounds with desired characteristics.

A key area for future work is the development of Quantitative Structure-Activity Relationship (QSAR) models. By synthesizing a small, diverse library of analogs of this compound and measuring their biological activity, a predictive QSAR model can be trained. This model would learn the relationship between the chemical structures and their activity, enabling the rapid in silico screening of thousands of virtual compounds to identify the most promising candidates for synthesis.

Furthermore, generative AI models can be employed for de novo drug design. These models, trained on vast datasets of known molecules and their properties, can generate entirely new furan-2-carboxamide structures that are optimized for high potency against a specific target, selectivity over off-targets, and favorable drug-like properties. This approach was successfully used to discover novel inhibitors of the SARS-CoV-2 main protease, a strategy that could be applied here. nih.gov

PhaseActivityAI/ML ToolObjective
1. Data CollectionSynthesize and test a small library of furan-2-carboxamide analogs.-Generate initial training data.
2. Model TrainingBuild a predictive model based on Phase 1 data.QSAR ModelingCorrelate chemical structure with biological activity.
3. Virtual ScreeningScreen a large virtual library of compounds.Trained QSAR ModelIdentify high-potential candidates for synthesis.
4. De Novo DesignGenerate novel molecular structures.Generative AI ModelsDesign optimized compounds with desired potency and properties.
5. Synthesis & TestingSynthesize and test the top AI-proposed candidates.-Validate AI predictions and refine the model.

Exploration of New Biological Targets and Pathways Beyond Current Scope

The structural motifs within this compound hint at a broad potential for biological activity that extends beyond the known targets of furan-based compounds. A significant future avenue of research is to screen this molecule against a wider array of biological targets and disease models.

The furan-2-carboxamide core is known to be active against a range of targets, including bacterial LasR for antibiofilm activity, tubulin in cancer, and various enzymes in infectious agents. nih.govresearchgate.netnih.gov The N-(2-benzylphenyl) moiety, however, is structurally related to scaffolds found in compounds active in the central nervous system. mdpi.com This suggests a compelling hypothesis that this compound could modulate neurological targets. Research could focus on its ability to inhibit protein aggregation, a key pathological process in neurodegenerative conditions like Alzheimer's disease, an area where other carboxamide derivatives have shown promise. researchgate.net

Furthermore, given the role of related structures in inflammation and metabolic regulation, this compound could be investigated as a modulator of inflammatory pathways (e.g., COX enzymes, cytokines) or as a ligand for nuclear receptors involved in metabolic diseases. Screening against panels of kinases, proteases, and G-protein coupled receptors could rapidly identify unexpected activities and open up entirely new therapeutic indications for this versatile scaffold.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-(2-benzylphenyl)furan-2-carboxamide and its derivatives?

  • Methodology :

  • Fusion and reflux : Reacting furan-2-carbonyl chloride with substituted anilines (e.g., 2-aminobenzophenone) under reflux in acetonitrile or 1,4-dioxane at 120°C for 18–24 hours, followed by recrystallization (chloroform/methanol) .
  • Cross-coupling : Suzuki-Miyaura coupling of bromophenyl derivatives with aryl boronic acids to introduce diverse substituents (e.g., 4-aryl groups) for antibacterial evaluation .
  • Bromination : Bromine addition to N-(1',1'-dimethylpropynyl)furan-2-carboxamide in methylene chloride under reflux to synthesize halogenated derivatives .

Q. How are furan-2-carboxamide derivatives structurally characterized?

  • Techniques :

  • FT-IR : Identifies functional groups (e.g., amide N-H stretch at ~3310 cm⁻¹, C=O at ~1650 cm⁻¹, and C=S at ~1250 cm⁻¹) .
  • NMR : ¹H/¹³C NMR confirms substituent integration (e.g., aromatic protons at δ 6.5–8.0 ppm, amide protons at δ 7.5–8.5 ppm) .
  • X-ray crystallography : Resolves intramolecular interactions (e.g., planar amide conformation, dihedral angles between aromatic rings) using SHELX software .

Q. What purification methods are effective for isolating these compounds?

  • Methods :

  • Recrystallization : Chloroform/methanol mixtures yield high-purity crystals .
  • Preparative HPLC : UV-based reverse-phase HPLC purifies complex analogues (e.g., tert-butyl-substituted derivatives) .

Advanced Research Questions

Q. How do structural modifications influence biological activity in this compound derivatives?

  • Key Findings :

  • Antibacterial activity : Introducing 4-sulfamoyl or 4-fluorophenyl groups via Suzuki-Miyaura coupling enhances activity against drug-resistant A. baumannii and MRSA .
  • Antiviral activity : Substitution with fluorobenzyl or methoxyphenyl groups targets the conserved 2C protein in enteroviruses and rhinoviruses .
  • Fungicidal activity : Bromination at the acetonyl side chain improves efficacy against phytopathogenic fungi .

Q. What computational strategies validate the bioactivity of these compounds?

  • Approaches :

  • Molecular docking : Predicts binding to viral 2C ATPase (e.g., fluoxetine-like derivatives) .
  • DFT calculations : Models electronic properties (e.g., HOMO-LUMO gaps) and vibrational spectra (FT-IR, Raman) for 2-acetyl-5-methylfuran analogues .
  • QSAR : Correlates substituent electronic parameters (Hammett constants) with antibacterial IC₅₀ values .

Q. How does crystallographic analysis elucidate molecular conformation and stability?

  • Insights :

  • Planarity : The amide fragment (C4-C5(O2)-N1-C6) in N-(2-nitrophenyl)furan-2-carboxamide adopts a trans conformation, with phenyl and furan rings deviating by ~9.7° .
  • Intramolecular H-bonding : N1⋯O3 interactions (2.615 Å) stabilize nitro-substituted derivatives, affecting rotational freedom .
  • SHELX refinement : Resolves weak C-H⋯O interactions in helical crystal packing .

Q. What challenges arise in optimizing reaction yields for complex derivatives?

  • Critical Factors :

  • Reagent stoichiometry : Excess furan-2-carbonyl chloride (1.5 eq) improves yields in acetonitrile reflux .
  • Catalyst selection : Pd(PPh₃)₄ in Suzuki-Miyaura reactions enhances cross-coupling efficiency for 4-arylphenyl derivatives .
  • Side reactions : Competing thiourea formation requires controlled thiocyanate addition in thiourea derivatives .

Q. How do intramolecular interactions govern stability and reactivity?

  • Observations :

  • Steric effects : Bulky substituents (e.g., naphthyl or dibenzyl groups) reduce rotational flexibility, increasing thermal stability .
  • Electron-withdrawing groups : Nitro or sulfamoyl groups enhance electrophilicity, facilitating nucleophilic attacks in biological targets .
  • Hydrogen bonding : Amide N-H donors form 1D chains via C2-H2⋯O2 interactions, influencing solubility and crystallinity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.